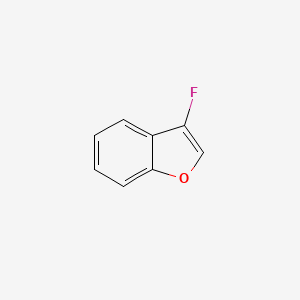

3-Fluoro-1-benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FO |

|---|---|

Molecular Weight |

136.12 g/mol |

IUPAC Name |

3-fluoro-1-benzofuran |

InChI |

InChI=1S/C8H5FO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H |

InChI Key |

JGYWACJSZBPNJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)F |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3 Fluoro 1 Benzofuran and Congeneric Fluorinated Benzofurans

Direct C-F Bond Formation Strategies

Direct methods for creating a C-F bond on a pre-existing benzofuran (B130515) ring or its immediate precursor are highly sought after for their potential efficiency. These strategies often involve elegant bond-forming or rearrangement reactions.

A novel and powerful strategy for accessing fluorinated benzofurans involves a sigmatropic dearomatization/defluorination sequence starting from polyfluorophenols. nih.govkyoto-u.ac.jp This method is a three-step process:

Interrupted Pummerer Reaction and beilstein-journals.orgbeilstein-journals.org Sigmatropic Rearrangement: Polyfluorophenols react with ketene (B1206846) dithioacetal monoxides in the presence of an activating agent like trifluoroacetic anhydride. This initiates an interrupted Pummerer reaction, forming a sulfonium (B1226848) intermediate. A subsequent charge-accelerated beilstein-journals.orgbeilstein-journals.org sigmatropic rearrangement occurs, leading to a dearomatized intermediate with a newly formed C-C bond. kyoto-u.ac.jp

Reductive Defluorination: The dearomatized intermediate undergoes a smooth reductive removal of a fluoride (B91410) ion, typically mediated by zinc (Zn). nih.gov

Acid-Promoted Cyclization/Aromatization: The final step involves an acid-promoted cyclization and aromatization to yield the fluorinated benzofuran. nih.gov

Mechanistic studies have highlighted the unique reactivity of polyfluorophenols within this system. nih.gov This strategy has also been extended to the C-F arylation of polyfluorophenols with aryl sulfoxides, demonstrating its versatility in constructing complex fluorinated biaryls. kyoto-u.ac.jp

Table 1: Sigmatropic Dearomatization-Defluorination for Fluorinated Benzofurans

| Starting Material | Reagents | Key Processes | Product Type |

| Polyfluorophenols | 1. Ketene dithioacetal monoxides, TFAA; 2. Zn; 3. Acid | Interrupted Pummerer reaction, beilstein-journals.orgbeilstein-journals.org Sigmatropic rearrangement, Reductive defluorination, Cyclization/Aromatization | Fluorinated Benzofurans |

| Polyfluorophenols | 1. Aryl sulfoxides, TFAA; 2. Zn | Interrupted Pummerer reaction, beilstein-journals.orgbeilstein-journals.org Sigmatropic rearrangement, Defluorinative rearomatization | Polyfluorinated Biaryls |

Palladium catalysis offers another avenue for the synthesis of fluorinated benzofurans. While direct C-H activation/fluorination on the benzofuran ring is challenging, palladium catalysts are effective in mediating defluorination and isomerization reactions of suitable precursors. For instance, gem-difluorodihydrobenzofurans, synthesized from propargylic fluorides via an intramolecular oxa-Michael addition, can undergo palladium-catalyzed defluorination to yield the corresponding fluorine-containing benzofurans. thieme-connect.com

Furthermore, palladium-catalyzed direct arylation of benzofurans at the C3 position using aryl bromides has been demonstrated as a cost-effective method for preparing 3-arylbenzofuran derivatives. nih.gov This reaction tolerates a fluoro group on the aryl bromide, indicating the compatibility of palladium catalysis with fluorinated substrates. nih.gov While not a direct C-F bond formation on the benzofuran itself, these methods highlight the utility of palladium in manipulating fluorinated precursors to achieve the desired fluorinated benzofuran products.

Annulation and Cyclization Approaches Utilizing Fluorinated Precursors

Building the benzofuran ring from fluorinated starting materials is a common and effective strategy. These methods can involve either intramolecular cyclization of a single fluorinated precursor or intermolecular reactions between two synthons, one of which contains fluorine.

The intramolecular cyclization of fluorinated phenolic derivatives is a cornerstone for the synthesis of fluorinated benzofurans. A classic approach involves the reaction of a fluorinated phenol (B47542) with a suitable partner to introduce a side chain that can subsequently cyclize. For example, a tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds has been used to synthesize a library of 3-amino-4,5,7-trifluorobenzofurans. nih.gov

Another approach involves the synthesis of 2,3-dihydrobenzofurans from protected 2-hydroxychalcones, which can then be selectively transformed into different benzofuran isomers. nih.gov This strategy could potentially be adapted for the synthesis of fluorinated analogs by using fluorinated chalcone (B49325) precursors.

Intermolecular approaches bring together two separate building blocks to construct the fluorinated benzofuran skeleton.

An efficient method for the synthesis of benzofuran derivatives involves the copper-promoted hydration and annulation of readily available 2-fluorophenylacetylene derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction proceeds via a key annulation step involving the hydration of the C-F bond of the 2-fluorophenylacetylene derivative, followed by an intramolecular annulation to form the benzofuran ring. beilstein-journals.orgbeilstein-journals.orgnih.gov

The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like potassium hydroxide (B78521) (KOH) and water in a solvent like DMSO at elevated temperatures. beilstein-journals.orgnih.gov This method tolerates various functional groups, and interestingly, a p-fluoro substituent on the phenylacetylene (B144264) can be retained during the reaction, leading to a fluoro-substituted benzofuran. nih.gov

Table 2: Copper-Promoted Synthesis of Benzofurans from 2-Fluorophenylacetylene Derivatives

| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| (2-(2-fluorophenyl)ethynyl)benzene | CuI (10 mol%) | KOH (2.0 mmol) | DMSO | 80 | 2-Phenylbenzofuran (B156813) | 88 | beilstein-journals.org |

| 1-ethynyl-2-fluoro-4-methylbenzene | CuI (10 mol%) | KOH (2.0 mmol) | DMSO | 80 | 5-Methylbenzofuran | 82 | researchgate.net |

| 1-ethynyl-2,4-difluorobenzene | CuI (10 mol%) | KOH (2.0 mmol) | DMSO | 80 | 5-Fluorobenzofuran | 75 | nih.gov |

The proposed mechanism involves the initial hydration of the alkyne, possibly facilitated by the copper catalyst, to form a 2-alkynylphenol intermediate in situ. beilstein-journals.org This is followed by a copper-catalyzed intramolecular cyclization to afford the benzofuran product. beilstein-journals.org The versatility of this method makes it a valuable tool for accessing a range of substituted benzofurans from fluorinated precursors.

Intermolecular Cyclization with Fluorine-Containing Synthons

FeCl₃-Mediated Oxidative C-O Bond Formation from Electron-Rich Aryl Ketones

A notable method for the synthesis of 3-functionalized benzo[b]furans involves an iron(III) chloride (FeCl₃)-mediated intramolecular cyclization of electron-rich α-aryl ketones. nih.govscribd.com This approach facilitates the direct oxidative formation of an aromatic C-O bond, constructing the benzofuran ring system by connecting the oxygen atom of the side chain to the benzene (B151609) ring. nih.govscribd.com For the cyclization to proceed efficiently, the presence of an alkoxy substituent on the benzene ring of the substrate is crucial. nih.govresearchgate.net In this reaction, FeCl₃ functions as both a Lewis acid and an oxidant. researchgate.net

The reaction is typically carried out using 2.5 equivalents of anhydrous FeCl₃ in 1,2-dichloroethane (B1671644) (DCE) at room temperature, although in some cases, heating to 40°C or reflux may be necessary to drive the reaction to completion. scribd.com This methodology has been shown to be effective for a variety of substrates, leading to the corresponding 3-functionalized benzofurans in moderate to good yields. nih.govscribd.com

Table 1: Synthesis of 3-Functionalized Benzo[b]furans via FeCl₃-Mediated Ring Closure

| Entry | Starting Ketone (1) | Product (2) | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | 2a | rt | 85 |

| 2 | 1b | 2b | rt | 82 |

| 3 | 1c | 2c | rt | 88 |

| 4 | 1d | 2d | 40 °C | 75 |

| 5 | 1e | 2e | reflux | 62 |

Data sourced from Organic Letters, 2009, 11(21), 4978-4981. scribd.com

Palladium- and Copper-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, has been adapted for the synthesis of benzofuran derivatives. mdpi.comresearchgate.net This methodology typically involves the palladium-catalyzed coupling of a vinyl or aryl halide with a terminal alkyne, often with copper(I) as a co-catalyst. mdpi.comyoutube.com In the context of benzofuran synthesis, this reaction can be employed in a tandem sequence involving the Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring. nih.govrsc.org

The proposed mechanism for this tandem reaction begins with the formation of a copper-acetylide complex. rsc.org Oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the copper acetylide, generates a palladium(II) intermediate. Reductive elimination then yields the coupled product and regenerates the palladium(0) catalyst. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol derivative leads to the formation of the benzofuran. The use of a Pd-Cu alloy has been shown to enhance the efficiency of the reaction due to a co-catalytic effect that facilitates electron transfer between the two metals. mdpi.com

Cascade and Tandem Reactions for Fluorinated Benzofuran Ring Construction

Cascade and tandem reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like fluorinated benzofurans from simple starting materials in a single operation.

Interrupted Pummerer Reaction/organic-chemistry.orgorganic-chemistry.orgSigmatropic Rearrangement/Cyclization

An efficient synthesis of a wide array of functionalized benzo[b]furans can be achieved through the interrupted Pummerer reaction of alkynyl sulfoxides with phenols. nih.govrsc.org This method relies on the electrophilic activation of the alkynyl sulfinyl group, a previously underexplored pathway. nih.gov The reaction of simple phenols with ketene dithioacetal monoxides, facilitated by trifluoroacetic anhydride, provides a variety of benzofurans with a methylthio group at the 2-position. nih.gov This thioether functionality can then be further elaborated, for instance, through nickel-catalyzed arylation, allowing for the diversity-oriented synthesis of multisubstituted benzofurans. nih.gov The mechanism is believed to involve a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organic-chemistry.orgscispace.comresearchgate.net

Palladium-Catalyzed Cascade Difluoroalkylation and Arylation of 1,6-Enynes

A novel and highly efficient method for the synthesis of difluoroalkylated benzofuran derivatives has been developed, utilizing a palladium-catalyzed cascade difluoroalkylation and arylation of 1,6-enynes. acs.orgacs.orgnih.gov This reaction involves the coupling of 1,6-enynes with ethyl difluoroiodoacetate and arylboronic acids. acs.orgnih.gov A key advantage of this protocol is the formation of the heterocyclic skeleton, a C(sp³)–CF₂ bond, and two new carbon-carbon bonds in a single step. acs.org The reaction proceeds under mild conditions and demonstrates high efficiency, a broad substrate scope, and good tolerance of various functional groups. acs.orgnih.gov Furthermore, the resulting difluoroalkylated products can be subsequently isomerized to the corresponding CF₂-containing benzofurans using an iron(III) triflate (Fe(OTf)₃) catalyst. acs.orgnih.gov

Tandem SNAr-Cyclocondensation Routes for 3-Aminobenzofurans

A library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans has been successfully synthesized using a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation reaction. rsc.orgdocumentsdelivered.comnih.govlboro.ac.uk This strategy involves the reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. rsc.orglboro.ac.uk The resulting fluorinated 3-aminobenzofurans were obtained in low to good yields. rsc.orglboro.ac.uk However, attempts to synthesize the corresponding 3-unsubstituted or 3-methyl analogues using 4-substituted perfluoro-benzaldehydes or acetophenones were not successful due to cleavage of the carbonyl group. rsc.orglboro.ac.uk

Table 2: Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation

| Entry | Perfluorobenzonitrile | α-Hydroxycarbonyl | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pentafluorobenzonitrile | 2-Hydroxy-1-phenylethanone | 3-Amino-4,5,6,7-tetrafluoro-2-phenylbenzofuran | 45 |

| 2 | 2,3,4,5,6-Pentafluoro-4'-methoxybenzonitrile | 2-Hydroxy-1-(p-tolyl)ethanone | 3-Amino-5,7-difluoro-2-(p-tolyl)-6-(4-methoxyphenyl)benzofuran | 62 |

| 3 | 2,3,4,5,6-Pentafluoro-4'-(trifluoromethyl)benzonitrile | 1-(4-Chlorophenyl)-2-hydroxyethanone | 3-Amino-2-(4-chlorophenyl)-5,7-difluoro-6-(4-(trifluoromethyl)phenyl)benzofuran | 38 |

Data synthesized from information in RSC Advances, 2025, 15(16), 12843-12853. documentsdelivered.com

DMAP-Mediated Tandem Cyclization Involving ortho-Hydroxy α-Aminosulfones

An efficient cascade cyclization strategy for the synthesis of aminobenzofuran derivatives has been developed utilizing 4-(Dimethylamino)pyridine (DMAP) as a mediator. dntb.gov.uamdpi.comnih.gov This tandem reaction involves the cyclization of ortho-hydroxy α-aminosulfones with substrates such as 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. dntb.gov.uanih.gov The reactions proceed with high efficiency, affording the corresponding aminobenzofuran spiroindanone and spirobarbituric acid derivatives in yields often exceeding 85-95%. dntb.gov.uanih.gov This protocol is noted for its excellent substrate versatility and has been successfully scaled up to the gram scale, providing a robust platform for the synthesis of 3-aminobenzofuran derivatives. dntb.gov.uamdpi.com For instance, the reaction between ortho-hydroxy α-aminosulfone and 5-bromo-1,3-dimethylbarbituric acid in the presence of DMAP in 1,2-dichloroethane (DCE) as a solvent yielded the target product in 80% yield. mdpi.com

Table 3: DMAP-Mediated Tandem Cyclization for Aminobenzofuran Derivatives

| Entry | ortho-Hydroxy α-Aminosulfone | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | 2-Bromo-1,3-indandione (2a) | 3aa | 85 |

| 2 | 1a | 5-Bromo-1,3-dimethylbarbituric acid (4) | 5aa | 80 |

| 3 | 4-Chloro-substituted 1 | 2-Bromo-1,3-indandione (2a) | 5ga | 72 |

| 4 | 4-Bromo-substituted 1 | 2-Bromo-1,3-indandione (2a) | 5ha | 79 |

Data sourced from Molecules, 2024, 29(16), 3725. mdpi.com

Post-Cyclization Fluorine Introduction and Functionalization

Post-cyclization strategies offer a versatile approach to fluorinated benzofurans by modifying a pre-existing dihydrobenzofuran or a related cyclic precursor. This allows for the late-stage introduction of fluorine, a valuable tactic in the synthesis of complex molecules and chemical libraries for drug discovery. beilstein-journals.org

A novel synthetic strategy employing a cooperative catalysis system has been developed for the construction of complex fluorinated ketones, which can serve as versatile precursors for various heterocyclic compounds. nih.gov This method utilizes the synergy between N-heterocyclic carbene (NHC) organocatalysis and photoredox catalysis to achieve a fluoroaroylation of gem-difluoroalkenes. nih.gov

The reaction represents an innovative disconnection approach for building α-trifluoromethyl-substituted ketones. nih.gov In this process, aroyl fluorides act as bifunctional reagents, providing both the aroyl group and a fluorine atom. The power of this methodology lies in its ability to bypass the use of sensitive or costly trifluoromethylating agents and the need for pre-functionalization of ketone substrates. nih.gov The cooperative catalysis mechanism is essential for the reaction's success, merging the unique reactivity of NHC-generated intermediates with the radical-generating capability of photoredox catalysis. nih.govnih.gov This approach demonstrates broad applicability, accommodating a wide variety of gem-difluoroalkenes and aroyl fluorides with diverse functional groups, thereby enabling efficient access to α-CF₃, as well as mono- and difluoroalkyl ketones. nih.gov

Table 1: Key Features of Cooperative NHC/Photoredox Fluoroaroylation

| Feature | Description | Source |

| Catalysis | Cooperative N-Heterocyclic Carbene (NHC) and Photoredox Catalysis | nih.gov |

| Reactants | Aroyl fluorides and gem-difluoroalkenes | nih.gov |

| Product Class | α-Trifluoromethyl-substituted ketones | nih.gov |

| Key Advantage | Avoids pre-functionalized ketones and expensive trifluoromethylation reagents | nih.gov |

| Substrate Scope | Broad tolerance for various functional groups on both reaction partners | nih.gov |

Selective Transformations of Fluorine-Containing Dihydrobenzofuran Intermediates

Once a fluorine-containing dihydrobenzofuran intermediate is synthesized, its selective transformation into different aromatic benzofuran structures is a key synthetic step. Research has demonstrated that the choice of reaction conditions, particularly the type of acid catalyst, can dictate the outcome of the final product, allowing for the highly selective synthesis of either 3-acylbenzofurans or 3-formylbenzofurans from a common 2,3-dihydrobenzofuran (B1216630) precursor. researchgate.net

This strategy involves an initial rearrangement of a protected 2-hydroxychalcone (B1664081) to form a 2,3-dihydro-2-methoxy-3-aryl-3-benzoylbenzofuran intermediate. researchgate.net The subsequent acid-catalyzed transformation of this intermediate is highly selective. The use of a relatively weak acid like p-toluenesulfonic acid (p-TsOH) in a solvent such as toluene (B28343) promotes a simple aromatization via the elimination of methanol, yielding the 3-acylbenzofuran. researchgate.net In stark contrast, employing p-TsOH in a highly polar, non-coordinating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH) triggers a more complex rearrangement. This process is believed to proceed through a diprotonated intermediate, leading to a ring-opening and subsequent ring-closure at the alternative ketone moiety, ultimately furnishing the 3-formylbenzofuran isomer after aromatization and hydrolysis. researchgate.net This divergent reactivity provides a powerful tool for creating structural diversity in the benzofuran core from a single intermediate. researchgate.net

Table 2: Condition-Dependent Selective Synthesis of Benzofurans from a Dihydrobenzofuran Intermediate

| Entry | Reagent/Catalyst | Solvent | Product Type | Yield | Source |

| 1 | K₂CO₃ | THF | 3-Acylbenzofuran | 97% | researchgate.net |

| 2 | Acetic Acid (AcOH) | - | 3-Acylbenzofuran | 98% | researchgate.net |

| 3 | Pyridinium p-toluenesulfonate (PPTS) | Toluene | 3-Acylbenzofuran | 95% | researchgate.net |

| 4 | Trifluoroacetic Acid (TFA) | Toluene | 3-Acylbenzofuran | 95% | researchgate.net |

| 5 | p-Toluenesulfonic acid (p-TsOH) | (CF₃)₂CHOH | 3-Formylbenzofuran | 98% | researchgate.net |

Iii. Elucidation of Reaction Mechanisms in the Synthesis of 3 Fluoro 1 Benzofuran Scaffolds

Mechanistic Investigations of C-F Bond Formation and Ring Closure

The formation of the fluorinated benzofuran (B130515) core is often not a straightforward process and can be achieved through various strategic bond formations and rearrangements. Mechanistic studies have illuminated several pathways, including pericyclic reactions, radical processes, and metal-catalyzed cycles.

A notable strategy for constructing fluorinated benzofurans from readily available polyfluorophenols involves a sequence of sigmatropic dearomatization followed by a defluorination step. nih.gov This approach cleverly utilizes the fluorine substituents as activating groups that are later removed to furnish the final product.

The process begins with an interrupted Pummerer reaction of ketene (B1206846) dithioacetal monoxides with polyfluorophenols. This is followed by a crucial researchgate.netresearchgate.net sigmatropic rearrangement. nih.govorganic-chemistry.org This type of rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds. In this context, the rearrangement leads to a dearomatized intermediate where the fluorine atoms are still present on the ring. nih.gov The efficiency of this key step can be significantly accelerated by the presence of groups like the trifluoroacetyl group. semanticscholar.org

The subsequent step involves the selective reductive removal of a fluoride (B91410) atom from this dearomatized intermediate. This defluorination is often mediated by reducing agents like zinc. The final step is an acid-promoted cyclization and aromatization, which yields the fluorinated benzofuran scaffold. nih.gov Mechanistic investigations have highlighted the unique reactivity of polyfluorophenols within this system, enabling a transformation that would be difficult to achieve through conventional methods. nih.gov

Table 1: Key Processes in the Sigmatropic Dearomatization/Defluorination Strategy nih.gov

| Step | Reaction Type | Key Transformation |

|---|---|---|

| 1 | Interrupted Pummerer Reaction | Initial reaction with polyfluorophenol. |

| 2 | researchgate.netresearchgate.net Sigmatropic Rearrangement | Dearomatization and C-C bond formation. |

| 3 | Reductive Defluorination | Zn-mediated removal of a fluoride ion. |

Radical-mediated pathways offer an alternative approach to the functionalization and synthesis of benzofuran scaffolds. A recently developed method for the dearomatizing 2,3-fluoroaroylation of benzofurans utilizes aroyl fluorides as bifunctional reagents for the concurrent formation of both a C-C and a C-F bond. nih.gov

The mechanism proceeds through a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis cycle. The key mechanistic step is a rare radical/radical cation cross-coupling reaction. nih.gov In this process, the photocatalyst oxidizes the starting benzofuran to its corresponding radical cation. Simultaneously, the NHC catalyst reacts with the aroyl fluoride to form an aroyl azolium ion, which is then reduced by the photocatalyst to generate a neutral ketyl radical. The benzofuran radical cation and the ketyl radical, being highly reactive intermediates, then undergo an efficient cross-coupling. This cascade provides 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity. nih.gov This pathway demonstrates the utility of radical intermediates in complex dearomatization reactions leading to functionalized benzofuran cores.

Transition metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of benzofuran rings. elsevier.com Various metals, including palladium, copper, and iron, have been employed, each operating through distinct mechanistic cycles.

Palladium and Copper Catalysis: Palladium and copper are often used in tandem, particularly in Sonogashira coupling reactions, to synthesize benzofuran derivatives. nih.govacs.org A common strategy involves the coupling of terminal alkynes with iodophenols. nih.gov The mechanistic cycle typically begins with the oxidative addition of the iodophenol to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst). The final step is a reductive elimination that forges the C-C bond, followed by an intramolecular cyclization (annulation) to form the benzofuran ring. nih.govacs.org

Iron Catalysis: Iron-catalyzed methods provide a more cost-effective and environmentally benign alternative. For instance, FeCl₃ can mediate the intramolecular cyclization of electron-rich α-aryl ketones. nih.gov This method constructs the benzofuran ring by forming a direct oxidative aromatic C–O bond. The presence of an alkoxy substituent on the benzene (B151609) ring of the substrate is crucial for an efficient cyclization to occur. nih.gov

Table 2: Comparison of Metal-Catalyzed Mechanistic Cycles for Benzofuran Synthesis

| Catalyst System | Key Reaction Type | Mechanistic Highlights |

|---|---|---|

| Pd/Cu | Sonogashira Coupling / Intramolecular Cyclization | Involves oxidative addition, transmetalation with copper acetylide, and reductive elimination. nih.govacs.org |

| Fe | Intramolecular Oxidative Cyclization | Mediates direct oxidative aromatic C–O bond formation. nih.gov |

Characterization of Key Intermediates and Transition States

The outcome of a chemical reaction is dictated by the relative stabilities of intermediates and transition states along the reaction pathway. In the synthesis of 3-fluoro-1-benzofuran scaffolds, several key reactive species have been proposed and studied.

In certain synthetic routes to benzofurans, iminium ions serve as crucial electrophilic intermediates. For example, in a copper-catalyzed synthesis, the proposed mechanism involves the formation of an iminium ion, which is then attacked by a copper acetylide. This is followed by intramolecular cyclization and isomerization to generate the final benzofuran product. nih.gov

Diprotonated intermediates have also been identified as key players in rearrangement reactions that lead to specific benzofuran isomers. The selective synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofuran (B1216630) precursors under strongly acidic conditions is thought to proceed through a diprotonated intermediate. nih.gov This intermediate facilitates a THF ring-opening, followed by ring-closure at a different position, ultimately leading to the 3-formyl product after aromatization and hydrolysis. The formation of this highly electrophilic species is stabilized by specific solvents like (CF₃)₂CHOH. nih.gov

The cyclization step to form the furan (B31954) ring of the benzofuran system often involves the generation of carbocationic or carbanionic intermediates. In acid-catalyzed cyclizations of acetal precursors, the mechanism proceeds through the formation of an oxonium ion after protonation and elimination of an alcohol. wuxiapptec.com This oxonium ion is a stabilized carbocation. The subsequent step is a nucleophilic attack from the aromatic ring onto this electrophilic center to close the ring. The regioselectivity of this cyclization is determined by the relative activation energies required for the attack at different positions on the aromatic ring. wuxiapptec.com The presence of a fluorine atom on the benzofuran scaffold would significantly influence the stability and reactivity of any nearby carbocationic intermediates due to its strong electron-withdrawing inductive effect.

Stereochemical Control and Regioselectivity in Fluorobenzofuran Synthesis

The precise control of stereochemistry and regioselectivity is a critical aspect of modern organic synthesis, enabling the targeted preparation of specific isomers of complex molecules. In the context of this compound scaffolds, these principles govern the spatial arrangement of atoms and the specific placement of the fluorine substituent on the benzofuran core, respectively. While the direct asymmetric synthesis of this compound, which would involve creating a chiral center at the 3-position, is not typically pursued due to the subsequent aromatization to a planar ring system, the principles of stereochemical control are highly relevant in the synthesis of chiral 2,3-dihydrobenzofuran precursors. However, this section will focus primarily on the regioselective introduction of the fluorine atom at the 3-position of the benzofuran ring, a key step in the synthesis of the target compound.

A significant challenge in the synthesis of 3-substituted benzofurans is controlling the regioselectivity of electrophilic substitution, which can often lead to a mixture of 2- and 3-substituted products. Research has demonstrated effective strategies to achieve high regioselectivity for the 3-position.

One notable and efficient method for the regioselective synthesis of 3-fluorobenzofuran scaffolds involves a two-step process starting from 2-substituted benzofurans. This method utilizes an electrophilic fluorinating agent, Selectfluor™, to achieve the desired regiochemical outcome. The reaction proceeds through a 2,3-dihydrobenzofuran intermediate, which is then dehydrated to yield the final 3-fluorinated benzofuran. rsc.org

The first step of this process is the fluorination of a 2-substituted benzofuran with Selectfluor™ in a mixture of acetonitrile and water. This reaction does not directly yield the 3-fluorobenzofuran but instead produces a 3-fluoro-2-hydroxy-2-substituted-2,3-dihydrobenzofuran intermediate. The presence of water in the reaction medium is crucial, as it acts as a nucleophile that attacks the intermediate formed after the electrophilic addition of fluorine, leading to the formation of the hydroxyl group at the 2-position. This initial fluorination step is highly regioselective, with the fluorine atom exclusively adding to the 3-position of the benzofuran ring. rsc.org

The proposed mechanism for this regioselective fluorination is believed to involve the initial attack of the electron-rich double bond of the furan ring on the electrophilic fluorine of Selectfluor™. This attack preferentially occurs at the C3 position, leading to the formation of a more stable cationic intermediate with the positive charge at the C2 position, which is stabilized by the adjacent oxygen atom. Subsequent nucleophilic attack by water at the C2 position then yields the 3-fluoro-2-hydroxy-2,3-dihydrobenzofuran.

The second step is the dehydration of the 3-fluoro-2-hydroxy-2,3-dihydrobenzofuran intermediate. This is typically achieved using a dehydrating agent such as thionyl chloride in the presence of pyridine. This step effectively eliminates the hydroxyl group from the 2-position and the hydrogen from the 3-position, resulting in the formation of a double bond and the aromatization of the furan ring to yield the 3-fluoro-2-substituted benzofuran in high yields. rsc.org

The following table summarizes the results of this two-step regioselective synthesis of various 3-fluoro-2-substituted benzofurans:

Table 1: Regioselective Synthesis of 3-Fluoro-2-substituted Benzofurans

| Entry | 2-Substituted Benzofuran | Product of Step 1 (3-Fluoro-2-hydroxy-2,3-dihydrobenzofuran derivative) | Yield (%) of Step 1 | Final Product (3-Fluoro-2-substituted benzofuran) | Yield (%) of Step 2 |

|---|---|---|---|---|---|

| 1 | 2-Phenylbenzofuran (B156813) | 3-Fluoro-2-hydroxy-2-phenyl-2,3-dihydrobenzofuran | 85 | 3-Fluoro-2-phenylbenzofuran | 92 |

| 2 | 2-(4-Chlorophenyl)benzofuran | 2-(4-Chlorophenyl)-3-fluoro-2-hydroxy-2,3-dihydrobenzofuran | 82 | 2-(4-Chlorophenyl)-3-fluorobenzofuran | 90 |

| 3 | 2-(4-Methoxyphenyl)benzofuran | 3-Fluoro-2-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzofuran | 88 | 3-Fluoro-2-(4-methoxyphenyl)benzofuran | 93 |

| 4 | 2-Methylbenzofuran | 3-Fluoro-2-hydroxy-2-methyl-2,3-dihydrobenzofuran | 75 | 3-Fluoro-2-methylbenzofuran | 88 |

| 5 | 2-Butylbenzofuran | 2-Butyl-3-fluoro-2-hydroxy-2,3-dihydrobenzofuran | 78 | 2-Butyl-3-fluorobenzofuran | 85 |

Data sourced from Organic & Biomolecular Chemistry. rsc.org

Regarding stereochemical control, the synthesis of this compound itself does not typically involve the creation of a stable chiral center at the 3-position in the final aromatic product. However, the intermediate 3-fluoro-2-hydroxy-2-substituted-2,3-dihydrobenzofurans formed in the process described above contain two adjacent stereocenters (at C2 and C3). The reaction as reported is diastereoselective, but the specific diastereomeric ratios are not detailed. The development of an enantioselective variant of this fluorination-hydroxylation step, perhaps through the use of chiral fluorinating agents or chiral catalysts, could potentially lead to enantioenriched 3-fluoro-2,3-dihydrobenzofuran intermediates. These chiral intermediates could be valuable synthons for the preparation of other complex molecules. Nevertheless, the subsequent dehydration step to form the aromatic 3-fluorobenzofuran would result in the loss of the stereocenter at the 3-position. The stereocenter at the 2-position would also be lost unless the substituent at this position is a chiral group. Therefore, achieving stereocontrol in the synthesis of the final, planar this compound scaffold is generally not a primary objective unless other elements of chirality are present in the molecule.

Reactivity and Functional Group Transformations of 3 Fluoro 1 Benzofuran Derivatives

The introduction of a fluorine atom at the C3-position of the benzofuran (B130515) ring system significantly influences its chemical reactivity. This section explores the transformations involving the fluorinated core and the derivatization of other functional groups present on the 3-fluoro-1-benzofuran scaffold.

V. Computational Chemistry and Theoretical Studies on 3 Fluoro 1 Benzofuran

Electronic Structure and Reactivity Studies

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. For 3-Fluoro-1-benzofuran, computational methods are employed to map out its electronic landscape, providing a theoretical foundation for its chemical behavior.

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic properties of molecular systems. physchemres.org This method is used to determine the optimized geometry of this compound in its ground state, representing its most stable conformation. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles by finding the minimum energy structure on the potential energy surface. For instance, studies on related 2-phenylbenzofuran (B156813) derivatives have demonstrated a good correlation between DFT-calculated geometries and experimental results, confirming the suitability of these methods. physchemres.org

Furthermore, DFT is crucial for exploring the transition states of reactions involving this compound. A transition state is a high-energy configuration that exists for a fleeting moment as reactants are converted into products. By calculating the energy and structure of these transition states, chemists can understand reaction mechanisms and predict reaction rates. For example, in photochemical transformations of substituted benzaldehydes to form benzofuranones, DFT could be used to model the proposed biradical excited states and intermediates involved in the cyclization process. mdpi.com

The introduction of a fluorine atom at the C3 position of the benzofuran (B130515) ring significantly influences its electronic properties and, consequently, its bond strengths and reactivity. DFT calculations can quantify these effects. Bond Dissociation Enthalpy (BDE) is a key descriptor for bond strength, and while specific BDE values for the C-F bond in this compound require dedicated calculations, studies on other fluorinated organic molecules show that C-F bonds are typically very strong. mdpi.com

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for understanding a molecule's reactivity. The HOMO-LUMO energy gap (Egap) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Computational studies on various benzofuran derivatives provide a framework for interpreting these indices. nih.govnih.gov For instance, a high electronegativity (χ) value suggests an aptitude for forming covalent bonds. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the electronegative fluorine and oxygen atoms would create regions of negative potential, indicating sites susceptible to electrophilic attack, while hydrogen atoms would exhibit positive potential.

| Reactivity Descriptor | Symbol | Formula | Significance | Illustrative Value (for a Benzofuran Derivative) |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.0 eV |

| Energy Gap | Egap | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap suggests higher stability. | 4.2 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | 2.1 eV |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. | 4.1 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. | -4.1 eV |

Note: The values presented are illustrative for a generic benzofuran derivative and are meant to explain the concepts. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics and Conformational Landscape Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This technique is invaluable for exploring the conformational landscape of this compound. Fluorine substitution is known to have a profound impact on molecular conformation due to steric and stereoelectronic effects, such as the gauche effect. researchgate.netnih.govnih.gov

An MD simulation of this compound would reveal its preferred three-dimensional shapes (conformers) in different environments, such as in a vacuum or in various solvents. The simulation tracks the interactions between atoms, governed by a force field, allowing researchers to understand how the molecule flexes, bends, and rotates. This analysis can identify the most stable conformers and the energy barriers between them. soton.ac.uk Understanding the conformational preferences is critical, as the shape of a molecule often dictates its biological activity and physical properties. For example, MD simulations have been used to study the stability of benzofuran derivatives within the binding pockets of proteins, providing insights that are crucial for drug design.

Cheminformatics and Advanced Data Analysis in Fluorobenzofuran Research

Cheminformatics applies computational and informational techniques to a broad range of chemical problems, from data management to the prediction of molecular properties.

In medicinal chemistry, the benzofuran ring system is considered a "privileged scaffold". nih.govmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for drug discovery. Cheminformatics tools are used to perform scaffold analysis on large databases of chemical compounds. nih.gov This involves computationally extracting the core molecular framework (the scaffold) from a set of molecules to assess their structural diversity.

For this compound, scaffold analysis helps to place it within the vast chemical space of known benzofurans. By analyzing how different substituents on the benzofuran scaffold affect its properties, researchers can identify novel and diverse structures. jyu.fi This process of "scaffold hopping" or "diversity generation" allows for the systematic exploration of new chemical entities, moving beyond known derivatives to design compounds with potentially improved or entirely new functions.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern cheminformatics. nih.govatlantis-press.com QSAR models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific chemical property. physchemres.orgplos.org

For a series of fluorobenzofuran derivatives, a QSAR model could be developed to predict their reactivity in a particular chemical transformation. The model would be built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of known compounds and correlating them with their experimentally measured reaction outcomes. Once validated, this model could be used to predict the reactivity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach significantly accelerates the research and development cycle by focusing laboratory efforts on compounds with the highest probability of success.

| Computational Method | Application to this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, optimized geometry, and energies of ground and transition states. | Provides data on stability, bond lengths/angles, and reaction mechanisms. |

| Reactivity Indices Analysis | Calculation of HOMO-LUMO gap, electronegativity, chemical hardness, and MEP maps. | Predicts chemical reactivity, stability, and sites for electrophilic/nucleophilic attack. |

| Molecular Dynamics (MD) | Simulation of atomic movements over time to explore conformational possibilities. | Reveals preferred molecular shapes, flexibility, and interactions with the environment. |

| Scaffold Analysis | Identification and analysis of the core benzofuran structure to assess chemical diversity. | Guides the design of novel derivatives by exploring the surrounding chemical space. |

| QSAR Modeling | Development of statistical models linking structural features to chemical reactivity or activity. | Enables prediction of properties for new derivatives, accelerating the discovery process. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.